Cas no 76838-61-4 (Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]-)
![Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]- structure](https://www.kuujia.com/scimg/cas/76838-61-4x500.png)
76838-61-4 structure
Product name:Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]-
Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]-
- N-[[2-(3-methylphenyl)phenyl]carbamothioyl]benzamide
- DTXSID70569598
- N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide
- 76838-61-4
- SCHEMBL11194030
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- Inchi: InChI=1S/C21H18N2OS/c1-15-8-7-11-17(14-15)18-12-5-6-13-19(18)22-21(25)23-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H2,22,23,24,25)
- InChI Key: HTUQULXHUAYBAC-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3
Computed Properties
- Exact Mass: 346.11398438g/mol
- Monoisotopic Mass: 346.11398438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 73.2Ų
Benzamide, N-[[(3'-methyl[1,1'-biphenyl]-2-yl)amino]thioxomethyl]- Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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